REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9](Br)[C:8]([Cl:12])=[CH:7][C:6]=1[O:13][CH2:14][CH3:15])[CH3:2].[Cu][C:18]#[N:19]>CN(C)C=O.C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([C:18]#[N:19])[C:8]([Cl:12])=[CH:7][C:6]=1[O:13][CH2:14][CH3:15])[CH3:2]
|
Name
|
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=C(C(=C1)Br)Cl)OCC)=O
|
Name
|
copper(I) cyanide
|
Quantity
|
327 mg
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
It was washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by flash column chromatography (silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=C(C(=C1)C#N)Cl)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 359 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |